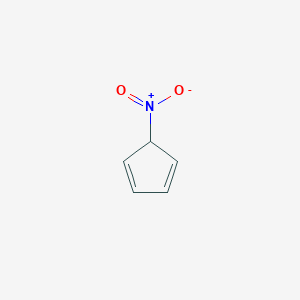![molecular formula C5H14N2O3S B14603433 Ethanesulfonic acid, 2-[(3-aminopropyl)amino]- CAS No. 58210-12-1](/img/structure/B14603433.png)
Ethanesulfonic acid, 2-[(3-aminopropyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanesulfonic acid, 2-[(3-aminopropyl)amino]- is an organic compound with the molecular formula C5H14N2O3S. It is characterized by the presence of both primary and secondary amine groups, as well as a sulfonic acid group. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-[(3-aminopropyl)amino]- typically involves the reaction of 3-aminopropylamine with ethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{H}_2\text{N}(\text{CH}_2)_3\text{NH}_2 + \text{HO}_3\text{S}(\text{CH}_2)_2\text{OH} \rightarrow \text{H}_2\text{N}(\text{CH}_2)_3\text{NH}(\text{CH}_2)_2\text{SO}_3\text{H} ]
Industrial Production Methods
In industrial settings, the production of ethanesulfonic acid, 2-[(3-aminopropyl)amino]- involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid, 2-[(3-aminopropyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The amine groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Ethanesulfonic acid, 2-[(3-aminopropyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-[(3-aminopropyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(N-morpholino)ethanesulfonic acid
- N-(2-Hydroxyethyl)piperazine-N’-ethanesulfonic acid
Uniqueness
Ethanesulfonic acid, 2-[(3-aminopropyl)amino]- is unique due to its specific combination of amine and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
58210-12-1 |
|---|---|
Molecular Formula |
C5H14N2O3S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-(3-aminopropylamino)ethanesulfonic acid |
InChI |
InChI=1S/C5H14N2O3S/c6-2-1-3-7-4-5-11(8,9)10/h7H,1-6H2,(H,8,9,10) |
InChI Key |
FNVNVQAFYMEIES-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)

![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)
![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)



![N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide](/img/structure/B14603396.png)

![Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-](/img/structure/B14603411.png)



![1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene](/img/structure/B14603429.png)
